Isotopic Purity and Mass Difference for Signal Discrimination in LC-MS/MS
Cerivastatin-D3, Sodium Salt is synthesized with high isotopic purity, which is critical for minimizing cross-signal interference from the unlabeled analyte. Commercial specifications for the compound report an isotopic purity of ≥98%, ensuring a distinct mass difference (+3 Da) from the unlabeled Cerivastatin for unambiguous mass spectrometric detection . This level of isotopic enrichment is a standard quality parameter for the compound's use as a reliable internal standard .
| Evidence Dimension | Isotopic Purity and Mass Difference |
|---|---|
| Target Compound Data | ≥98% isotopic purity, Mass: 484.55 Da (M) |
| Comparator Or Baseline | Unlabeled Cerivastatin sodium salt (Baseline). Mass: 481.5 Da |
| Quantified Difference | Mass difference of +3 Da; Isotopic purity ensures ≤2% unlabeled cross-interference. |
| Conditions | Mass Spectrometry, HPLC-MS monitoring |
Why This Matters
High isotopic purity is essential for method accuracy, as low-level cross-signal from unlabeled analyte in the internal standard can cause significant quantitative errors, especially at lower limits of quantitation.
